2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

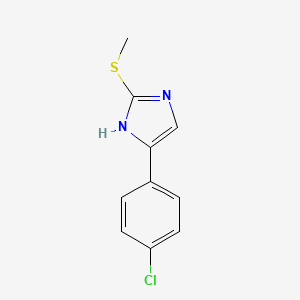

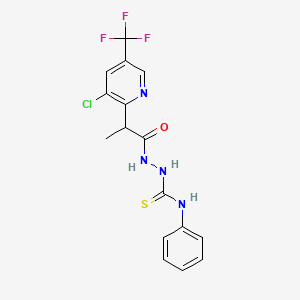

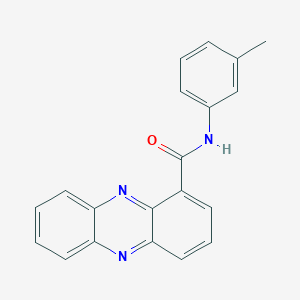

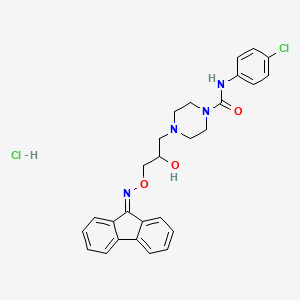

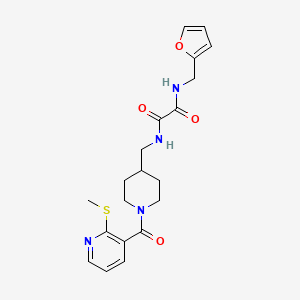

2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide is a chemically complex compound. It presents unique characteristics that make it interesting for various scientific fields, including chemistry and medicine. The combination of chlorine, trifluoromethyl, and phenyl groups within its structure provides a versatile basis for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide, a multi-step synthesis process is usually employed. One common method begins with the synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridine. The subsequent steps involve:

Introduction of the propanoyl group under controlled conditions.

Coupling with N-phenylhydrazinecarbothioamide under specific temperature and pH to ensure correct addition and stability.

Industrial Production Methods

Industrial production typically scales up these processes with optimized conditions to ensure higher yields and purity. These might include the use of automated reactors for precise temperature and pH control, and continuous flow methods to maintain a steady supply of reagents and efficient reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, it may form corresponding sulfoxides or sulfones.

Reduction: Employing reducing agents, this compound can yield different reduction products depending on the conditions.

Substitution: Halogens within the compound can be replaced by other groups using appropriate nucleophiles under controlled conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other peroxides.

Reduction: Common reagents involve lithium aluminium hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.

Substitution: Employs reagents like sodium azide or thiolates for nucleophilic substitution.

Major Products Formed

Products vary depending on the reaction type. For instance:

Oxidation: May result in sulfoxide derivatives.

Reduction: Can yield alcohol derivatives or amine derivatives based on reaction conditions.

Substitution: Results in new derivatives where halogens are replaced by other functional groups like azides or thiols.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound is studied for its reactivity and stability

Biology and Medicine

Medically, the compound’s unique groups are investigated for potential therapeutic properties, particularly in designing new pharmaceuticals targeting specific proteins or pathways. Its pyridine and hydrazine structures are of particular interest in designing molecules for enzyme inhibition.

Industry

Industrially, it's explored for use in materials science, particularly in creating compounds with specific desired properties, like enhanced resistance to chemical degradation or improved stability.

Mechanism of Action

This compound exerts its effects mainly through interactions at a molecular level, targeting specific enzymes or pathways. The trifluoromethyl and chlorine groups play crucial roles in binding interactions, while the phenyl group can enhance lipophilicity, potentially improving cell permeability and bioavailability.

Comparison with Similar Compounds

When compared to similar compounds, 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide stands out due to its unique combination of functional groups.

Similar Compounds

3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine and trifluoromethyl structure.

N-Phenylhydrazinecarbothioamide: Shares the hydrazinecarbothioamide structure.

Propanoyl derivatives: Compounds with similar propanoyl groups.

Conclusion

This compound offers a rich tapestry of chemical and physical properties that lend themselves to diverse scientific applications. From synthetic versatility to potential therapeutic uses, this compound represents an exciting frontier for discovery and innovation.

Properties

IUPAC Name |

1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoylamino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4OS/c1-9(13-12(17)7-10(8-21-13)16(18,19)20)14(25)23-24-15(26)22-11-5-3-2-4-6-11/h2-9H,1H3,(H,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUWGBQNKMIJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NNC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine](/img/structure/B2724780.png)

![ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2724793.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2724794.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide](/img/structure/B2724798.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2724799.png)